2-Tert-butyl-2-(isocyanomethyl)-1,3-dioxolane
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Overview
Description
2-Tert-butyl-2-(isocyanomethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a tert-butyl group and an isocyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2-(isocyanomethyl)-1,3-dioxolane typically involves the reaction of tert-butyl-substituted dioxolane with isocyanomethyl reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-(isocyanomethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Tert-butyl-2-(isocyanomethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Tert-butyl-2-(isocyanomethyl)-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The isocyanomethyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or other cellular components, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-1,3-dioxolane: Lacks the isocyanomethyl group, resulting in different reactivity and applications.
2-Isocyanomethyl-1,3-dioxolane: Lacks the tert-butyl group, affecting its stability and chemical properties.
Uniqueness
2-Tert-butyl-2-(isocyanomethyl)-1,3-dioxolane is unique due to the presence of both the tert-butyl and isocyanomethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
1557396-42-5 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-tert-butyl-2-(isocyanomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H15NO2/c1-8(2,3)9(7-10-4)11-5-6-12-9/h5-7H2,1-3H3 |
InChI Key |
ZKLAYUBYHARKEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(OCCO1)C[N+]#[C-] |
Origin of Product |
United States |
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